5-Acetyl-2-methyl-2H-indazole
Overview
Description
5-Acetyl-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an indazole core with an acetyl group at the fifth position and a methyl group at the second position, contributing to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Indazole-containing compounds have been known to target a variety of enzymes and receptors, including chk1 and chk2 kinases, and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in cellular processes and are often implicated in diseases such as cancer .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of kinases, leading to disruption of cell signaling pathways .
Biochemical Pathways
Indazole derivatives are known to impact a variety of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can lead to changes in cell signaling, gene expression, and other cellular processes .
Result of Action
Indazole derivatives are known to have a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Biochemical Analysis
Biochemical Properties
5-Acetyl-2-methyl-2H-indazole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to DNA and RNA, influencing gene expression and cellular function .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of protein kinases by binding to their active sites, preventing them from phosphorylating their target proteins . Additionally, this compound can modulate gene expression by binding to DNA and RNA, affecting the transcription and translation processes . These interactions lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound can lead to sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal dose for therapeutic applications. Additionally, threshold effects have been observed, where a certain minimum dose is required to achieve the desired biological effect .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, into various metabolites . These metabolites can have different biological activities and can contribute to the overall effect of the compound. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. For example, it can bind to nuclear receptors, leading to its accumulation in the nucleus . This distribution pattern is important for understanding the cellular effects of this compound.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It has been observed to localize in various cellular compartments, such as the nucleus, cytoplasm, and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to specific organelles. For instance, the acetyl group in this compound can serve as a targeting signal for nuclear localization . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-1H-indazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through acetylation at the fifth position of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the acetyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions that are not sterically hindered. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
2-Methyl-2H-indazole: Lacks the
Properties
IUPAC Name |
1-(2-methylindazol-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)8-3-4-10-9(5-8)6-12(2)11-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIUTXLMCSJVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CN(N=C2C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291658 | |
Record name | 1-(2-Methyl-2H-indazol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-28-0 | |
Record name | 1-(2-Methyl-2H-indazol-5-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methyl-2H-indazol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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